Glycine, glycyl-L-arginyl-

Description

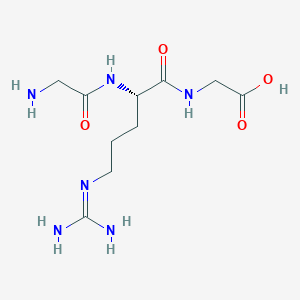

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVPOXLQFJRTG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427211 | |

| Record name | Glycine, glycyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55033-47-1 | |

| Record name | Glycine, glycyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glycyl-L-Arginyl-Glycine (Gly-Arg-Gly): Physicochemical Profile & Technical Guide

The following technical guide details the physicochemical properties, biological significance, and experimental handling of Glycine, glycyl-L-arginyl- (Gly-Arg-Gly).

CAS Number: 55033-47-1 Synonyms: Gly-Arg-Gly, GRG, Glycine, N-(N-glycyl-L-arginyl)- Molecular Formula: C₁₀H₂₀N₆O₄ Molecular Weight: 288.30 g/mol

Executive Summary

Glycine, glycyl-L-arginyl- (Gly-Arg-Gly) is a linear tripeptide of significant interest in peptide therapeutics, primarily as a C-terminal processing intermediate .[1] In drug development, it is most notably recognized as the C-terminal sequence of GLP-1 (7-37) , the inactive precursor that is enzymatically processed to form the bioactive, amidated GLP-1 (7-36) amide .

Unlike its isomer Gly-Gly-Arg (a fibrinogen fragment and pheromone), Gly-Arg-Gly serves as a critical substrate for Peptidylglycine

Physicochemical Properties

Gly-Arg-Gly is a hydrophilic, basic peptide.[1] Its behavior in solution is dominated by the guanidino group of the central arginine and the zwitterionic termini.

Core Parameters

| Property | Value | Notes |

| Molecular Weight | 288.30 Da | Monoisotopic mass: 288.15 |

| Appearance | White lyophilized powder | Hygroscopic |

| Solubility | > 50 mg/mL (Water) | Highly soluble due to charged Arg/Gly residues.[1][2] |

| Isoelectric Point (pI) | ~10.8 | Dominated by the Arg side chain.[1] |

| Hydrophobicity | Low (Hydrophilic) | LogP estimated < -3.[1]0. |

Ionization Profile (pKa)

| Functional Group | Approximate pKa | Structural Impact |

| C-terminal Carboxyl (Gly) | 3.1 – 3.4 | Deprotonated at physiological pH (COO⁻).[1] |

| N-terminal Amine (Gly) | 8.0 – 8.2 | Protonated at physiological pH (NH₃⁺).[1] |

| Side Chain (Arg Guanidino) | ~12.5 | Permanently protonated (positive charge) in biological systems.[1] |

Biological Significance in Drug Development

The Amidation Gateway (PAM Substrate)

The primary pharmaceutical relevance of Gly-Arg-Gly lies in its role as a "Gly-extended" precursor.[3] Many bioactive peptide hormones (e.g., GLP-1, Oxytocin, Vasopressin) require a C-terminal amide for receptor binding/stability.

-

Mechanism: The enzyme PAM acts on peptides ending in ...-X-Gly.[1][3][4] It oxidatively cleaves the C-terminal glycine, donating its nitrogen to the preceding residue (X), converting it into ...-X-NH₂.

-

Case Study (GLP-1):

-

Precursor: GLP-1 (7-37) ends in ...-Val-Lys-Gly-Arg-Gly-OH .[1]

-

Processing: PAM attacks the terminal Gly.

-

Product: GLP-1 (7-36) amide (...-Val-Lys-Gly-Arg-NH₂ ).[1] Note: In this specific physiological case, the cleavage often happens earlier, but synthetic strategies for amidated Arg-terminal peptides frequently utilize the Gly-Arg-Gly motif as a precursor for enzymatic finishing.

-

Proteolytic Stability

-

Trypsin-like Proteases: The central Arginine makes the peptide highly susceptible to cleavage by trypsin, which hydrolyzes the peptide bond on the C-terminal side of Arg, releasing free Glycine.

-

Carboxypeptidases: Enzymes like Carboxypeptidase E can rapidly remove the C-terminal Glycine, potentially converting Gly-Arg-Gly into Gly-Arg.[1]

Synthesis & Purification Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Gly-Arg-Gly is straightforward using standard Fmoc chemistry.[1] However, preventing racemization of the Arginine and ensuring complete coupling is critical.

Resin Selection:

-

Target: Free acid C-terminus (H-Gly-Arg-Gly-OH).[1]

-

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin or Wang Resin .[1]

-

Why 2-CTC? It minimizes diketopiperazine (DKP) formation, a common side reaction when the C-terminal dipeptide is Gly-Pro or Gly-Gly.

-

Step-by-Step Protocol:

-

Loading First Residue (Gly):

-

Elongation (Fmoc Deprotection / Coupling):

-

Cleavage from Resin:

-

Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[1]

-

Time: 2-3 hours at room temperature.

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

-

Purification (Preparative HPLC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).[1]

-

Gradient: 0% to 20% B over 30 minutes. (Retention will be low due to high polarity).[1]

-

Tip: If retention is too poor, use an "AQ" type column designed for polar compounds or add an ion-pairing agent (e.g., HFBA) to the mobile phase.

-

Analytical Characterization

HPLC Analysis

Due to the lack of aromatic residues (Trp, Tyr, Phe), Gly-Arg-Gly absorbs poorly at 280 nm.

-

Detection: 214 nm (Peptide bond).[1]

-

Challenge: The peptide often elutes in the void volume on standard C18 columns.

-

Solution: Use HILIC chromatography or an ion-pairing reagent (Hexanesulfonic acid) for quality control.[1]

Mass Spectrometry (ESI-MS)

-

Expected Mass:

Da.[1] -

Fragmentation Pattern:

Visualizations

Diagram 1: The PAM Amidation Pathway

This diagram illustrates how the Gly-Arg-Gly motif serves as a precursor for amidated bioactive peptides (e.g., GLP-1).

Caption: The enzymatic conversion of a C-terminal Gly-Arg-Gly motif into an amidated Arginine terminus via Peptidylglycine

Diagram 2: SPPS Synthesis Workflow for Gly-Arg-Gly

Caption: Step-by-step Solid Phase Peptide Synthesis (SPPS) workflow for Gly-Arg-Gly using Fmoc chemistry on 2-CTC resin.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16133830, Glucagon-like peptide 1 (7-37). Retrieved from [Link][1]

-

Merkler, D. J. (1994).[1] C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides. Enzyme and Microbial Technology. Retrieved from [Link]

-

Apeptide. (2024). Glycine, glycyl-L-arginyl- (CAS 55033-47-1) Product Data.[1] Retrieved from [Link]

Sources

The Gly-Arg Dipeptide: A Technical Guide to Physiological Mechanisms and Therapeutic Utility

Topic: Biological Functions of the Gly-Arg Dipeptide in Cellular Processes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Glycyl-L-Arginine (Gly-Arg, GR) dipeptide represents a critical molecular motif in cellular physiology, functioning simultaneously as a high-efficiency delivery vector for arginine, a stabilizer of macromolecular structures (notably insulin), and—in pathological contexts—a toxic aggregate. This guide deconstructs the biological duality of Gly-Arg: its role as a soluble, bioactive dimer (

Part 1: Physicochemical Properties and Cellular Transport

Chemical Identity and Stability

-

Sequence: Glycine-Arginine (

)[1] -

Molecular Weight: 231.25 g/mol [1]

-

Isoelectric Point (pI): ~10.8 (highly basic due to the guanidinium group).

-

Solubility: Highly water-soluble; prone to hydrolysis by serum peptidases but stabilized by N-terminal modifications in therapeutic contexts.

The PEPT1/PEPT2 Transport System

Unlike free arginine, which relies on Cationic Amino Acid Transporters (CATs), the Gly-Arg dipeptide utilizes the high-capacity Proton-coupled Oligopeptide Transporters (POTs).

-

SLC15A1 (PEPT1): Low-affinity, high-capacity transporter expressed in the apical membrane of enterocytes. It drives the oral bioavailability of Gly-Arg derived from dietary hydrolysates.

-

SLC15A2 (PEPT2): High-affinity transporter expressed in the kidney and glial cells, crucial for reuptake and neuro-metabolic coupling.

Mechanism: Transport is electrogenic and proton-coupled (

Figure 1: Proton-coupled transport of Gly-Arg via PEPT1/2 and subsequent metabolic fate.

Part 2: Physiological & Metabolic Functions

Vascular Homeostasis and Nitric Oxide Signaling

The Gly-Arg dipeptide serves as a "protected" reservoir for L-Arginine. Direct administration of L-Arginine often suffers from the "arginine paradox" (intracellular saturation despite extracellular dependence). Gly-Arg bypasses the CAT transporter bottleneck.

-

Pathway: Gly-Arg

Hydrolysis -

Outcome: Vasodilation via cGMP accumulation in smooth muscle cells.

-

Therapeutic Relevance: Used in nutritional formulations to combat endothelial dysfunction where CAT-1 transport is compromised (e.g., in sepsis or chronic inflammation).

Insulin Stabilization and Secretion

Gly-Arg exhibits a unique excipient function in protein formulation and beta-cell biology.

-

Anti-Aggregation: The guanidinium group of the Arginine residue in Gly-Arg interacts with acidic residues on the insulin surface, suppressing the formation of amyloid-like fibrils.

-

Secretagogue Activity: While less potent than L-Arg alone, the dipeptide stimulates insulin release through membrane depolarization after electrogenic transport, independent of

channels in some contexts.

The "Jekyll & Hyde" Distinction: Dimer vs. Polymer

It is critical for drug developers to distinguish the soluble dimer from Poly-GR .

-

H-Gly-Arg-OH (Dimer): Physiological, beneficial, metabolic substrate.

-

Poly-GR (C9orf72 repeat): A toxic non-canonical translation product in ALS/FTD.[3] Poly-GR binds to the mitochondrial ATP synthase F1 subunit (ATP5A1) and stress granule components (G3BP1), inducing neurodegeneration.

Data Summary: Dimer vs. Polymer

| Feature | Gly-Arg Dimer ( | Poly-Gly-Arg (Poly-GR) |

| Origin | Dietary protein, endogenous hydrolysis | C9orf72 nucleotide expansion (ALS/FTD) |

| Structure | Soluble, low MW (231 Da) | Insoluble aggregates, High MW |

| Target | PEPT1, eNOS, Insulin | Ribosomes, Mitochondria, Stress Granules |

| Effect | Vasodilation, Stabilization | Cytotoxicity, Translational Arrest |

Part 3: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Gly-Arg

For research-grade production of H-Gly-Arg-OH.

-

Resin Selection: Use 2-Chlorotrityl chloride resin (0.5–1.0 mmol/g loading) to prevent diketopiperazine formation.

-

Coupling 1 (C-term Arg):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq) in DCM/DIEA.

-

React for 2 hours. Cap unreacted sites with MeOH/DIEA.

-

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling 2 (N-term Gly):

-

Activate Fmoc-Gly-OH (3 eq) with HBTU/HOBt/DIEA in DMF.

-

Couple for 1 hour. Monitor via Kaiser test.

-

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours. The high acid concentration removes the Pbf protecting group from Arginine.

-

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, 0-20% ACN gradient).

Protocol: Quantification via LC-MS/MS

For pharmacokinetic studies in plasma or cell lysate.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide). Note: C18 is often insufficient for retaining small polar dipeptides.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Transition: Monitor MRM transition

232.1

Part 4: Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of Gly-Arg based on its polymerization state, highlighting the critical safety consideration for researchers.

Figure 2: Divergent biological outcomes of Gly-Arg as a dimer versus a poly-dipeptide repeat.

References

-

Physiological Transport: Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

-

Insulin Stabilization: Shah, D., et al. (2015). Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner. Biotechnology Progress. Link

-

Vascular Effects: Wu, G., & Meininger, C. J. (2000). Arginine nutrition and cardiovascular function. Journal of Nutrition. Link

-

Pathological Poly-GR: Choi, S. Y., et al. (2019). C9ORF72-derived poly-Gly-Arg aggregates induce neurotoxicity.[3] Nature Neuroscience. Link

-

Peptide Analysis: Zhang, Y., et al. (2021). Identification of bioactive peptides using HILIC-MS/MS. Journal of Chromatography B. Link

Sources

In vivo synthesis and degradation pathways of Glycyl-L-arginyl-glycine

This guide provides an in-depth technical analysis of the in vivo dynamics of the tripeptide Glycyl-L-arginyl-glycine (Gly-Arg-Gly or GRG). It is designed for researchers and drug development professionals focusing on peptide pharmacokinetics, proteolytic stability, and bio-analytical characterization.

Executive Summary

Glycyl-L-arginyl-glycine (GRG) is a tripeptide frequently encountered in proteomic research as a proteolytic fragment of larger structural proteins (e.g., fibrinogen, osteopontin) or as a synthetic control in RGD (Arg-Gly-Asp) adhesion studies. Unlike metabolic intermediates with dedicated synthases (e.g., glutathione), GRG is generated in vivo primarily through post-translational processing and degraded rapidly by ubiquitous peptidases. Understanding its lifecycle is critical for designing peptide drugs with improved stability and for interpreting peptidomic data in disease states.

Part 1: Physicochemical Profile & Biological Identity

| Property | Specification |

| Sequence | Gly-Arg-Gly (G-R-G) |

| Molecular Formula | C₁₀H₂₀N₆O₄ |

| Molecular Weight | ~288.30 Da |

| Isoelectric Point (pI) | ~10.8 (Highly Basic due to Arginine guanidino group) |

| Solubility | Highly soluble in water; hydrophilic. |

| Charge at pH 7.4 | Positive (+1 net charge: N-term +1, Arg +1, C-term -1) |

| Biological Role | Proteolytic marker; spacer sequence; scrambled control for RGD. |

Part 2: In Vivo Generation (Synthesis Pathways)

In a biological system, GRG is not synthesized by a specific "GRG synthase." Instead, it is generated via two primary mechanisms: Ribosomal Translation (as part of a larger chain) followed by Proteolytic Liberation .

Precursor Origin (Ribosomal Synthesis)

The sequence ...Gly-Arg-Gly... is encoded within the open reading frames of numerous human proteins.

-

Fibrinogen Alpha Chain: Contains multiple Arg-Gly motifs susceptible to thrombin and plasmin cleavage.

-

Osteopontin (SPP1): A matricellular protein where the RGD integrin-binding domain is often flanked by glycine residues.

-

Histone H2A: The N-terminal tail of Histone H2A in some species contains the sequence Ser-Gly-Arg-Gly, which is a substrate for N-terminal acetyltransferase D (NatD).[1]

Proteolytic Liberation (The "Generation" Step)

The free tripeptide is released into the cytosol or extracellular space through the action of endopeptidases:

-

Thrombin-like Activity: Cleaves Arg-Gly bonds.

-

Plasmin Activity: Degrades fibrin clots, releasing various arginine-containing peptides.

-

Prohormone Convertases: Enzymes like Furin cleave paired basic residues (e.g., Arg-Arg, Lys-Arg), but can also process sites containing single Arg residues depending on the flanking sequence.

Part 3: Catabolic Pathways (Degradation)

The half-life of GRG in plasma is short (typically <10 minutes) due to high susceptibility to exopeptidases. The degradation pathway is non-oxidative and strictly hydrolytic.

Mechanism 1: N-Terminal Hydrolysis (Aminopeptidases)

Enzyme: Aminopeptidase N (CD13) and cytosolic aminopeptidases.

-

Reaction: Gly-Arg-Gly → Gly + Arg-Gly

-

Kinetics: Rapid. The unblocked N-terminal Glycine is a prime target for APN, which is abundant on the brush border of kidney/intestinal cells and in plasma.

Mechanism 2: C-Terminal Hydrolysis (Carboxypeptidases)

Enzyme: Carboxypeptidase N (Plasma) or Carboxypeptidase B-like enzymes.

-

Reaction: Gly-Arg-Gly → Gly-Arg + Gly

-

Kinetics: Variable. The basic Arginine residue at the penultimate position can influence binding affinity.

Mechanism 3: Endoproteolytic Cleavage (Trypsin-like)

Enzyme: Trypsin-like serine proteases (e.g., Plasmin, Thrombin).

-

Reaction: Cleavage at the carboxyl side of Arginine.

-

Outcome: Gly-Arg-Gly → Gly-Arg + Gly

-

Note: This overlaps functionally with C-terminal hydrolysis but operates via a different catalytic triad (Ser-His-Asp).

Pathway Visualization

The following diagram illustrates the concurrent degradation routes.

Caption: Catabolic fate of Gly-Arg-Gly showing competing hydrolysis at N- and C-termini leading to constituent amino acids.

Part 4: Experimental Protocols & Analytical Workflows

To study GRG in a drug development context (e.g., as a linker or metabolite), the following self-validating protocols are recommended.

Protocol A: Plasma Stability Assay

Objective: Determine the half-life (

-

Preparation:

-

Thaw pooled human plasma (heparinized) at 37°C.

-

Prepare a 10 mM stock solution of GRG in water.

-

-

Incubation:

-

Spike plasma with GRG to a final concentration of 10 µM.

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

At

min, remove 50 µL aliquots. -

Quenching (Critical): Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g.,

-GRG or a structural analog like Gly-Phe-Gly).

-

-

Processing:

-

Vortex for 30s, Centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins.

-

Collect supernatant for LC-MS/MS analysis.

-

Protocol B: LC-MS/MS Quantification

Objective: Specific detection of GRG without interference from isobaric dipeptides.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Rationale: GRG is polar; if retention is poor, switch to HILIC (Hydrophilic Interaction Liquid Chromatography).

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or 0.1% HFBA for ion pairing if retention is an issue).

-

B: Acetonitrile + 0.1% Formic Acid.[2]

-

-

Transitions (MRM Mode):

-

Precursor: 289.2

-

Product 1: 175.1 (y2 ion, Arg-Gly) - Quantifier

-

Product 2: 76.0 (Glycine immonium ion) - Qualifier

-

Product 3: 116.1 (Arginine immonium ion)

-

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of GRG from biological matrices.

References

-

Proteolytic Processing of Neuropeptides

-

Aminopeptidase Activity

- Title: Aminopeptidase N (CD13) as a target for drug discovery.

- Source: Bauvois, B., & Dauzonne, D. (2006). Medicinal Research Reviews.

-

URL:[Link]

-

RGD and Control Peptides

-

Histone N-Terminal Acetylation

-

Peptide Analysis Methodology

- Title: Methods for Determining Individual Amino Acids in Biological Fluids.

- Source: Biomedical Chemistry: Research and Methods (2025).

-

URL:[Link]

Sources

- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Biologically active Arg-Gly-Asp oligopeptides assume a type II beta-turn in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of the Gly-Arg Dipeptide in Protein Structure and Folding

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The deceptively simple Gly-Arg (GR) dipeptide, formed from the smallest amino acid, glycine, and the positively charged arginine, represents a fascinating modulator of protein behavior. Its influence extends from fundamental effects on local secondary structure to profound implications for protein folding pathways, stability, and the prevention of aggregation. This guide delves into the core physicochemical properties of the GR dipeptide, elucidating the mechanistic basis for its role in protein science. We explore how the unique combination of glycine's conformational flexibility and arginine's multifaceted interaction potential—including charge-charge, hydrogen bonding, and cation-π interactions—governs its function. Furthermore, this document provides detailed experimental protocols for synthesizing the dipeptide and for characterizing its effects on protein structure and stability using circular dichroism and isothermal titration calorimetry. By synthesizing foundational principles with practical methodologies, this guide serves as a comprehensive resource for professionals seeking to understand and leverage the Gly-Arg dipeptide in protein research and biopharmaceutical development.

Foundational Physicochemical Properties: A Tale of Two Residues

The functional role of the Gly-Arg dipeptide is rooted in the distinct and complementary properties of its constituent amino acids. The peptide bond links glycine's carboxyl group to arginine's amino group, creating a molecule that marries unparalleled flexibility with potent intermolecular interaction capabilities.[1]

-

Glycine (Gly): As the simplest amino acid with a single hydrogen atom for a side chain, glycine imparts significant conformational flexibility to the peptide backbone.[2][3] This allows it to occupy conformations and access regions within a protein structure that are sterically forbidden to other amino acids.[2] This flexibility is critical in forming tight turns and loops, but it can also act as a "helix breaker," disrupting the formation of rigid α-helical structures in favor of more random coils.[4][5] In enzymes, glycine residues are often found in active sites, where this flexibility is thought to be necessary for conformational changes during catalysis.[6]

-

Arginine (Arg): Arginine is distinguished by its bulky guanidinium side chain, which is positively charged at physiological pH. This group is a versatile interaction hub, capable of forming strong salt bridges with acidic residues (Asp, Glu), participating in a network of hydrogen bonds, and engaging in cation-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.[7][8] These interactions are known to be significant contributors to overall protein stability.[7] Crucially, arginine has been extensively documented as a highly effective suppressor of protein aggregation, a property widely utilized in protein refolding protocols and biopharmaceutical formulations.[9][10][11] The proposed mechanism involves arginine preferentially interacting with protein surfaces and intermediates, thereby slowing protein-protein association reactions that lead to aggregation.[10]

The amalgamation of these properties in the Gly-Arg dipeptide results in a small, soluble molecule that can dynamically interact with protein surfaces without imposing significant steric hindrance, while simultaneously offering the potent stabilizing and anti-aggregation effects of the arginine side chain.

Table 1: Comparative Physicochemical Properties

| Property | Glycine (Gly) | Arginine (Arg) | Gly-Arg Dipeptide |

| Molecular Weight ( g/mol ) | 75.07 | 174.20 | 231.25[12] |

| Side Chain | -H (Apolar, Achiral) | -(CH₂)₃-NH-C(NH)NH₂ (Basic, Positively Charged) | N/A |

| Key Structural Role | Confers flexibility, found in turns, disrupts α-helices.[4][6] | Forms salt bridges, H-bonds, cation-π interactions.[7][8] | Combines flexibility and charged interactions.[1] |

| Primary Function | Structural flexibility, precursor for biomolecules.[2][4] | Protein stability, aggregation suppression, enzyme catalysis.[7][9] | Metabolite, potential signaling molecule, stabilizer.[1][12] |

| Isoelectric Point (pI) | 5.97 | 10.76 | ~10.2 (Estimated) |

Impact on Protein Structure and Folding Pathways

The primary structure, or the linear sequence of amino acids, dictates the final three-dimensional conformation of a protein.[13][14] The inclusion or addition of a dipeptide like Gly-Arg can influence this intricate process at multiple stages.

Modulation of Secondary and Tertiary Structure

While a single dipeptide is unlikely to overhaul a protein's global fold, its presence can fine-tune local and long-range interactions:

-

Local Perturbations: The flexibility of the glycine residue can facilitate the formation of tight β-turns, which are crucial for the antiparallel arrangement of β-sheets and for connecting different secondary structure elements.[15]

-

Stabilization of Tertiary Contacts: The arginine side chain can act as a molecular staple. By forming a salt bridge with a distant acidic residue or a cation-π interaction with an aromatic residue, it can help lock in the correct tertiary fold, stabilizing the native conformation against thermal or chemical denaturation.

The Folding Funnel: Preventing Off-Pathway Aggregation

Protein folding can be visualized as a funnel, where the unfolded polypeptide chain explores various conformations, progressively decreasing in energy until it reaches the stable native state at the bottom. A significant challenge in this process is avoiding "off-pathway" traps, particularly the formation of intermolecular aggregates.

This is where the Gly-Arg dipeptide, and arginine in particular, plays a critical role. Arginine is widely used as an excipient in biotechnology to enhance protein refolding and solubilization.[7][8] It is believed to act by weakly binding to exposed hydrophobic patches on folding intermediates. This transient interaction shields these aggregation-prone regions from each other, preventing the intermolecular associations that lead to insoluble aggregates and allowing the polypeptide chain more time to find its correct intramolecular contacts and proceed down the folding funnel to the native state.[10]

Caption: The protein folding pathway, illustrating how Gly-Arg can stabilize folding intermediates and prevent off-pathway aggregation.

Role in Disease: The Double-Edged Sword of Arginine-Rich Peptides

While arginine's anti-aggregation properties are beneficial, the context is critical. In certain neurodegenerative diseases, the aberrant production of arginine-containing dipeptide repeats is directly implicated in pathogenesis. A prime example is the GGGGCC hexanucleotide repeat expansion in the C9orf72 gene, the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

This mutation leads to the production of toxic dipeptide repeat proteins through a non-canonical translation mechanism, including poly-Gly-Arg (GR) and poly-Pro-Arg (PR).[16] These arginine-rich proteins are profoundly neurotoxic. Instead of preventing aggregation, they interfere with the function of RNA-binding proteins and disrupt the dynamics of liquid-like cellular compartments, such as stress granules, leading to cellular dysfunction and neuronal death.[16] This highlights that while the monomeric dipeptide can be a beneficial stabilizer, its polymeric, disease-associated forms have potent pathological effects.

Experimental Methodologies: A Practical Guide

Investigating the effects of the Gly-Arg dipeptide requires a combination of peptide synthesis and biophysical characterization techniques.

Synthesis and Purification of Gly-Arg Dipeptide

The Gly-Arg dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[17][18]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Gly-Arg

-

Resin Preparation: Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the arginine side chain.

-

Fmoc Deprotection (Arginine): Swell the resin in N,N-dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group from arginine. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Coupling (Glycine): Dissolve Fmoc-Gly-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Wash: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Final Fmoc Deprotection (Glycine): Repeat step 2 to remove the Fmoc group from the newly added glycine, exposing the N-terminus of the dipeptide.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes the Pbf side-chain protecting group.

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[19]

-

Verification: Confirm the identity and purity of the final product by mass spectrometry. Lyophilize the pure fractions to obtain a white powder.

Caption: A simplified workflow for the Solid-Phase Peptide Synthesis (SPPS) of the Gly-Arg dipeptide.

Characterizing Protein Structural Changes with Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing protein secondary structure and monitoring folding/unfolding kinetics.[20][21] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.

Protocol: Monitoring Protein Folding Kinetics via Far-UV CD

-

Sample Preparation: Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a concentrated stock of the Gly-Arg dipeptide in the same buffer. Ensure all solutions are filtered and degassed.

-

Instrument Setup: Use a CD spectrometer equipped with a stopped-flow accessory for rapid mixing. Set the measurement wavelength to 222 nm, which is characteristic of α-helical content.

-

Equilibrium Scans: First, acquire full far-UV (190-250 nm) spectra of the protein in its native state and in a fully denatured state (e.g., in 6 M guanidinium hydrochloride) to establish the spectral endpoints. Also, run a scan with the protein plus the desired final concentration of Gly-Arg to check for any baseline shifts.

-

Kinetic Measurement (Refolding): Place the denatured protein solution in one syringe of the stopped-flow device and the refolding buffer (with and without Gly-Arg) in the other.

-

Data Acquisition: Rapidly mix the solutions. The dilution of the denaturant will initiate refolding. Record the CD signal at 222 nm as a function of time. The resulting curve tracks the regain of secondary structure.

-

Data Analysis: Fit the kinetic trace to a single or multi-exponential decay function to extract the observed folding rate constant(s) (k_obs). Compare the rate constants obtained in the presence and absence of the Gly-Arg dipeptide to quantify its effect on the folding kinetics.[22]

Table 2: Hypothetical Refolding Kinetic Data

| Condition | Observed Rate Constant (k_obs, s⁻¹) | Amplitude (mdeg) |

| Control (Buffer Only) | 0.085 ± 0.003 | -45.2 |

| + 50 mM Gly-Arg | 0.112 ± 0.004 | -46.1 |

| + 200 mM Gly-Arg | 0.157 ± 0.005 | -45.8 |

This hypothetical data suggests that Gly-Arg increases the rate of protein refolding in a concentration-dependent manner.

Applications in Biotechnology and Drug Development

The insights gained from studying the Gly-Arg dipeptide have direct applications:

-

Biopharmaceutical Formulations: Arginine is a common excipient used to stabilize therapeutic proteins in high-concentration liquid formulations, preventing aggregation and reducing viscosity.[11] Understanding the specific interactions of dipeptides like Gly-Arg could lead to the design of more effective and targeted stabilizing agents.

-

Drug Delivery: Arginine-rich peptides are known to function as cell-penetrating peptides (CPPs), which can transport molecular cargo across cell membranes. The Gly-Arg motif could be incorporated into larger peptide constructs to improve their cellular uptake.

-

Therapeutic Peptides: Small peptides themselves can have therapeutic effects. For instance, the tripeptide Gly-Pro-Arg has been shown to have neuroprotective effects against amyloid-beta toxicity in cell culture models.[23] Similarly, the Asn-Gly-Arg (NGR) peptide motif is used to target drugs to tumors by binding to receptors on tumor vasculature.[24][25]

Conclusion and Future Perspectives

The Gly-Arg dipeptide, a simple combination of two fundamental amino acids, serves as a powerful tool for modulating protein structure and folding. Its ability to enhance flexibility, engage in stabilizing electrostatic interactions, and suppress detrimental aggregation makes it a subject of significant interest in both fundamental protein science and applied biotechnology. Future research will likely focus on dissecting the precise thermodynamic and kinetic contributions of this dipeptide in complex biological systems, exploring its potential in designing novel biotherapeutics and advanced drug delivery systems, and further understanding the pathological consequences of its polymeric forms in neurodegenerative diseases. The continued study of such simple biomolecules promises to yield profound insights into the complex world of protein architecture and function.

References

-

Wikipedia. (n.d.). Glycine. Retrieved from [Link]

-

Das, U., Hariprasad, G., & Ethayathulla, A. S. (2005). Role of arginine in the stabilization of proteins against aggregation. Biochemistry, 44(12), 4919–4925. Retrieved from [Link]

-

Vembanur, S., Raghunathan, V., & S, K. (2014). Arginine-Amino Acid Interactions and Implications to Protein Solubility and Aggregation. Journal of Physical Chemistry B, 118(31), 9345-9356. Retrieved from [Link]

-

Vembanur, S., Raghunathan, V., & S, K. (2014). Arginine-Amino acid interactions and implications to protein solubility and aggregation. The Journal of Physical Chemistry B, 118(31), 9345–9356. Retrieved from [Link]

-

Baynes, B. M., & Trout, B. L. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 44(12), 4919-4925. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6426706, Gly-Arg. Retrieved from [Link]

-

Li, S. C., & Deber, C. M. (2012). Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation. Biochemistry, 51(1), 53-61. Retrieved from [Link]

-

Zajac, J. W. P., Muralikrishnan, P., Tohidian, I., Zeng, X., Heldt, C. L., Perry, S. L., & Sarupria, S. (2024). Flipping Out: Role of Arginine in Hydrophobic Interactions and Biological Formulation Design. arXiv. Retrieved from [Link]

-

Yan, B. X., & Sun, Y. Q. (1997). Glycine Residues Provide Flexibility for Enzyme Active Sites. Journal of Biological Chemistry, 272(6), 3190-3194. Retrieved from [Link]

-

Yan, B. X., & Sun, Y. Q. (1997). Glycine residues provide flexibility for enzyme active sites. The Journal of Biological Chemistry, 272(6), 3190–3194. Retrieved from [Link]

-

Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Nature Protocols, 1(6), 2733–2741. Retrieved from [Link]

-

Vestergaard, B., Groenning, M., & Flink, J. M. (2015). Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner. Biotechnology Journal, 10(3), 443-451. Retrieved from [Link]

-

Gianni, S., Camilloni, C., & De Simone, A. (2011). Folding pathways of proteins with increasing degree of sequence identities but different structure and function. Proceedings of the National Academy of Sciences, 108(4), 1421-1426. Retrieved from [Link]

-

Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Nature protocols, 1(6), 2733–2741. Retrieved from [Link]

-

van der Wel, P. C. A., & Rauk, A. (2021). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Retrieved from [Link]

-

Kim, H. J., Lee, J. Y., & Lee, Y. S. (2003). A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide. Experimental Neurology, 184(2), 923–929. Retrieved from [Link]

-

Kelly, S. M., Jess, T. J., & Price, N. C. (2005). The use of circular dichroism in the investigation of protein structure and function. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Retrieved from [Link]

-

Wang, Y., Wu, Z., & Wang, F. (2020). Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy. Frontiers in Chemistry, 8, 268. Retrieved from [Link]

-

Cornell University. (1999). Protein Structure. Retrieved from [Link]

-

Lu, W. Y., Weng, Y. M., & Chen, M. J. (2007). Synthesis of a precursor dipeptide of RGDS (Arg-Gly-Asp-Ser) catalysed by the industrial protease alcalase. Journal of Chemical Technology & Biotechnology, 82(9), 856-861. Retrieved from [Link]

-

Nenov, A., Giussani, A., & Santoro, F. (2018). Atomic Detail of Protein Folding Revealed by an Ab Initio Reappraisal of Circular Dichroism. Journal of Physical Chemistry Letters, 9(6), 1336-1341. Retrieved from [Link]

-

Greenfield, N. J. (2006). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. Retrieved from [Link]

-

Wang, Y., Wu, Z., & Wang, F. (2020). Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy. Frontiers in Chemistry, 8, 268. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142765, Arg-Gly. Retrieved from [Link]

-

Plow, E. F., Pierschbacher, M. D., & Ruoslahti, E. (1985). The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets. Proceedings of the National Academy of Sciences, 82(23), 8057-8061. Retrieved from [Link]

-

Hornback, J. M. (2006). Organic Chemistry (2nd ed.). Cengage Learning. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Peptides & Proteins. Retrieved from [Link]

-

Ruoslahti, E. (1999). Arg-Gly-Asp (RGD) Peptides and Peptidomimetics as Therapeutics: Relevance for Renal Diseases. Kidney International, 55(5), 1681-1685. Retrieved from [Link]

-

Shukla, D. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Biologicals, 84, 101732. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein folding. Retrieved from [Link]

-

Mandal, S., Bag, S., & Das, A. K. (2017). Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides. Physical Chemistry Chemical Physics, 19(39), 26685-26696. Retrieved from [Link]

-

Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. Retrieved from [Link]

-

Isnard, N., Bédard, F., & D’Hondt, M. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 569-591. Retrieved from [Link]

-

Lau, Y. L., & Dunn, M. K. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. Retrieved from [Link]

-

Nutrition Insight. (2025, December 1). Japanese study reveals arginine can reduce Alzheimer's disease markers. Retrieved from [Link]

-

Jensen, B. K., Schuldi, M. H., & McAvoy, K. (2020). Synaptic dysfunction induced by glycine-alanine dipeptides in C9orf72-ALS/FTD is rescued by SV2 replenishment. Neuron, 106(3), 439-454.e7. Retrieved from [Link]

-

Kindai University. (2025, November 21). Arginine supplementation curbs Alzheimer's disease pathology in animal models. Retrieved from [Link]

-

Pettitt, B. M., & Karplus, M. (1987). Conformations of the glycine dipeptide. Biopolymers, 26(11), 1817-1831. Retrieved from [Link]

-

Boeynaems, S., Bogaert, E., & Van Damme, P. (2024). C9orf72-linked arginine-rich dipeptide repeats aggravate pathological phase separation of G3BP1. Proceedings of the National Academy of Sciences, 121(49), e2409949121. Retrieved from [Link]

-

LibreTexts. (2023, September 21). 7.3: Primary structure of proteins. Retrieved from [Link]

-

Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide. Retrieved from [Link]

-

Liu, Z., & Liu, K. (2015). Computational Exploration of Conformations of Glycine-Arginine and a Deduced Model on Global Minimum Configurations of Dipeptides in Gas Phase. Chinese Journal of Chemical Physics, 28(2), 143-152. Retrieved from [Link]

Sources

- 1. Gly-Arg | 18635-55-7 | Benchchem [benchchem.com]

- 2. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycine - Wikipedia [en.wikipedia.org]

- 5. Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine residues provide flexibility for enzyme active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Arginine-Amino Acid Interactions and Implications to Protein Solubilit" by A. R. Shaikh and D. Shah [tjer.squ.edu.om]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Protein folding - Wikipedia [en.wikipedia.org]

- 14. jackwestin.com [jackwestin.com]

- 15. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. C9orf72-linked arginine-rich dipeptide repeats aggravate pathological phase separation of G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 19. bachem.com [bachem.com]

- 20. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Structural and conformational analysis of Glycyl-L-arginyl-

An In-depth Technical Guide to the Structural and Conformational Analysis of Glycyl-L-arginine (Gly-Arg)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-Arginine (Gly-Arg) is a dipeptide composed of the amino acids glycine and L-arginine.[1][2] As a fundamental building block of proteins and a biologically active molecule in its own right, understanding its three-dimensional structure and conformational dynamics is crucial for various fields, including biochemistry, pharmacology, and materials science.[2] This guide provides a comprehensive overview of the structural and conformational properties of Gly-Arg, summarizing key data from computational and experimental studies. It delves into the dipeptide's primary structure, predicted spectroscopic signatures, conformational landscape, and biological significance, offering a foundational resource for researchers in the field.

Introduction

The dipeptide Glycyl-L-arginine (Gly-Arg) represents a fascinating subject for structural and conformational analysis due to the juxtaposition of its constituent amino acids. Glycine, the simplest amino acid, provides significant conformational flexibility, while L-arginine contributes a bulky and positively charged guanidinium group, which plays a pivotal role in many biological interactions.[2][3] This unique combination of flexibility and charge imparts Gly-Arg with a complex conformational landscape and diverse biological activities.[2]

Gly-Arg serves as a metabolite and has been investigated for its potential antimicrobial, antibiofilm, and anticancer properties.[1] A thorough understanding of its three-dimensional structure is paramount to elucidating the mechanisms behind these activities and for the rational design of novel therapeutics. This guide provides a detailed exploration of the structural features of Gly-Arg, from its fundamental chemical properties to its complex conformational dynamics.

Primary Structure and Physicochemical Properties

The primary structure of Gly-Arg consists of a glycine residue linked to an L-arginine residue via a peptide bond. The IUPAC name for this dipeptide is (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid.

Table 1: Key Physicochemical Properties of Glycyl-L-arginine

| Property | Value | Source |

| Molecular Formula | C8H17N5O3 | |

| Molecular Weight | 231.25 g/mol | |

| CAS Number | 18635-55-7 | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 7 | |

| Topological Polar Surface Area | 157 Ų | |

| Formal Charge | 0 (at physiological pH, exists as a zwitterion) | N/A |

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of peptides.

-

¹H NMR: The proton NMR spectrum of Gly-Arg is expected to show distinct signals for the protons of the glycine and arginine residues. The α-protons of both residues will appear in the range of 3.5-4.5 ppm. The methylene protons of the glycine backbone will likely appear as a singlet or a multiplet depending on their magnetic environment. The sidechain protons of arginine will give rise to a series of multiplets in the aliphatic region (around 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbons of the peptide bond and the C-terminus will resonate at the downfield end of the spectrum (around 170-180 ppm). The α-carbons will appear around 40-60 ppm. The sidechain carbons of arginine will have characteristic shifts, with the guanidinium carbon appearing around 157 ppm.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, which are sensitive to conformation and hydrogen bonding.

-

Amide Bands: The peptide bond gives rise to characteristic amide bands. The Amide I band (primarily C=O stretching) is expected around 1650 cm⁻¹, the Amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹, and the Amide III band (a complex mix of vibrations) around 1300 cm⁻¹.[4]

-

Guanidinium Group Vibrations: The guanidinium group of the arginine sidechain will exhibit strong characteristic bands. The C=N stretching vibrations are expected in the 1600-1700 cm⁻¹ region.[5]

-

Other Vibrations: N-H stretching vibrations will appear as a broad band around 3300 cm⁻¹, while C-H stretching vibrations will be observed around 2800-3000 cm⁻¹.

Conformational Analysis

The conformational flexibility of Gly-Arg is primarily determined by the rotation around several key single bonds.

Key Torsional Angles

The conformation of the peptide backbone is defined by the phi (Φ), psi (Ψ), and omega (ω) torsional angles. The sidechain conformation of the arginine residue is described by the chi (χ) angles.

Computational Studies

Computational studies on gaseous Gly-Arg have shown that it primarily exists in its canonical (non-zwitterionic) form. These studies have systematically explored the potential energy surface to identify low-energy conformers. The stability of these conformers is determined by a complex interplay of intramolecular hydrogen bonds and steric effects.

In an aqueous solution, it is expected that Gly-Arg will adopt a zwitterionic form, with a protonated N-terminus and a deprotonated C-terminus. The presence of water molecules will also significantly influence the conformational preferences through hydration and intermolecular hydrogen bonding. Molecular dynamics simulations in explicit solvent would be necessary to fully explore the conformational landscape of Gly-Arg in a biologically relevant environment.

Proposed Experimental Workflow for Complete Structural Analysis

A comprehensive structural and conformational analysis of Gly-Arg would involve a combination of spectroscopic, crystallographic, and computational methods.

Step-by-Step Methodology:

-

Synthesis and Purification:

-

Synthesize Gly-Arg using standard solid-phase or solution-phase peptide synthesis protocols.

-

Purify the dipeptide using reverse-phase high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the product using mass spectrometry (e.g., ESI-MS).

-

-

Solution-State Analysis:

-

Acquire a suite of one- and two-dimensional NMR spectra (¹H, ¹³C, COSY, HSQC, NOESY) in a suitable solvent (e.g., D₂O).

-

Assign all proton and carbon resonances.

-

Use NOESY data to determine through-space proton-proton distances, which can be used as restraints in structure calculations.

-

Perform FT-IR and Raman spectroscopy in solution to characterize the vibrational modes in the aqueous environment.

-

-

Solid-State Analysis:

-

Screen for crystallization conditions to obtain single crystals of Gly-Arg suitable for X-ray diffraction.

-

Perform single-crystal X-ray diffraction to determine the precise three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

-

Acquire FT-IR and Raman spectra of the solid sample to correlate with the crystallographic data.

-

-

Computational Modeling:

-

Perform molecular dynamics (MD) simulations of Gly-Arg in an explicit water model to explore its conformational dynamics in solution.

-

Use Density Functional Theory (DFT) calculations to predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

-

-

Data Integration:

-

Combine the data from all experimental and computational techniques to build a comprehensive model of the structural and conformational properties of Gly-Arg in both the solid and solution states.

-

Biological Significance and Structure-Activity Relationship

Gly-Arg is not merely a structural component of larger peptides but also exhibits intrinsic biological activity.

-

Antimicrobial and Antibiofilm Activity: Studies have shown that Gly-Arg possesses antimicrobial and antibiofilm properties. The positively charged guanidinium group of the arginine residue is likely crucial for its interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.

-

Anticancer Potential: Gly-Arg has also demonstrated cytotoxic effects against cancer cell lines. The precise mechanism is yet to be fully elucidated but may involve interactions with specific cell surface receptors or intracellular targets.

-

Metabolic Role: As a dipeptide, Gly-Arg is an intermediate in protein metabolism.[1]

The structure-activity relationship of Gly-Arg is intrinsically linked to its primary structure and conformational flexibility. The distance and relative orientation between the N-terminal amino group, the C-terminal carboxyl group, and the arginine sidechain's guanidinium group, which are dictated by the torsional angles, will determine its binding affinity and specificity to biological targets. For instance, in Arg-Gly-Asp (RGD) peptides, the conformation of the tripeptide is critical for its interaction with integrin receptors.[6] Similarly, the conformational ensemble of Gly-Arg will influence its biological activity.

Conclusion

Glycyl-L-arginine is a dipeptide of significant interest due to its unique structural features and biological activities. While a complete experimental dataset for its structural and conformational analysis is still emerging, this guide provides a comprehensive overview based on available data and theoretical predictions. A multi-pronged approach combining advanced spectroscopic, crystallographic, and computational techniques will be essential to fully unravel the intricate relationship between the structure, dynamics, and function of this important biomolecule. The insights gained from such studies will undoubtedly pave the way for the development of novel Gly-Arg-based therapeutics and biomaterials.

References

-

ISTA Research Explorer. (n.d.). Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6426706, Gly-Arg. Retrieved from [Link]

- Humm, A., Fritsche, E., Steinbacher, S., & Huber, R. (1997). Crystal structure and mechanism of human L-arginine:glycine amidinotransferase: a mitochondrial enzyme involved in creatine biosynthesis. The EMBO journal, 16(12), 3373–3385.

- Humm, A., Fritsche, E., Steinbacher, S., & Huber, R. (1997). Crystal structure and mechanism of human l-arginine: glycine amidinotransferase: a mitochondrial enzyme involved in creatine bio. The EMBO Journal, 16(12), 3373-3385.

- Nishida, N., et al. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 8(4), 4213-4220.

- Fritsche, E., Humm, A., & Huber, R. (1999). The ligand-induced structural changes of human L-Arginine:Glycine amidinotransferase. A mutational and crystallographic study. Journal of Biological Chemistry, 274(5), 3026-3032.

- Ghosh, A., et al. (2011). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. The journal of physical chemistry. B, 115(21), 7073–7080.

- Larkin, M. A., et al. (2010). Raman spectroscopy of a series of tripeptides: effect of the side chain on the backbone conformation. The Journal of Physical Chemistry B, 114(34), 11337-11345.

- Lin, Y.-C., et al. (2021). Raman Spectroscopy and FRAP Analysis on Density Heterogeneity and Diffusion Behavior of Complex Coacervation by Arginine-Rich Dipeptides and Poly-A RNA. Biomacromolecules, 22(10), 4249-4258.

- Rybak, L. V., et al. (1996). The structure-antiaggregative activity relationship in a series of Arg-Gly-Asp analogues. Bioorganicheskaia khimiia, 22(6), 420-425.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000711 L-Arginine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142765, Arg-Gly. Retrieved from [Link]

- Kolev, T., et al. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. Biotechnology & Biotechnological Equipment, 22(4), 923-928.

- Edwards, P. D., et al. (2000). Design, synthesis and structure-activity relationship of a series of arginine aldehyde factor Xa inhibitors. Part 1: structures based on the (D)-Arg-Gly-Arg tripeptide sequence. Bioorganic & medicinal chemistry letters, 10(1), 13–16.

- D'Alonzo, D., et al. (2017). N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structures. Magnetic Resonance in Chemistry, 55(10), 917-924.

- Jaeqx, S., et al. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews, 120(6), 3134-3163.

-

University of California, Davis. (n.d.). ¹H and ¹³C NMR spectra of some amino acids. Retrieved from [Link]

- Viennet, T., et al. (2018). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. UCL Discovery.

- Bye, J. W., & Falconer, R. J. (2015). Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1163-1170.

- Wang, C.-H., & Ye, G.-W. (2021).

- Imamura, Y., & Choi, Y. S. (2017). Variations in the Optical Activity of L‐Arginine in Electrolyte and Nonelectrolyte Solutions. Bulletin of the Korean Chemical Society, 38(8), 941-944.

- Chakrabarti, P., & Bhattacharyya, R. (1994). Conformations of Arginine and Lysine Side Chains in Association With Anions. Journal of the American Chemical Society, 116(23), 10541-10546.

- Shankland, K., et al. (2012). The crystal structure of L-arginine.

Sources

- 1. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gly-Arg | 18635-55-7 | Benchchem [benchchem.com]

- 3. Conformations of arginine and lysine side chains in association with anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The identification of arginine residues in peptides by 2D-IR echo spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Glycyl-L-Arginine (Gly-Arg): A Technical Guide on its Endogenous Role in Physiology and Disease

Abstract: Endogenous dipeptides, once viewed merely as intermediates of protein metabolism, are now emerging as a class of bioactive molecules with discrete signaling roles. This technical guide provides an in-depth examination of Glycyl-L-Arginine (Gly-Arg), a dipeptide formed from glycine and L-arginine.[1] We synthesize current knowledge on its metabolic lifecycle, its multifaceted roles in physiological homeostasis, and its paradoxical involvement in pathological conditions ranging from cancer to neurodegeneration. This document is intended for researchers, clinicians, and drug development professionals, offering field-proven methodologies for its analysis and exploring its potential as a novel biomarker and therapeutic target.

The Emerging Significance of Endogenous Dipeptides

For decades, the biological roles of glycine and L-arginine as individual amino acids have been extensively studied. Glycine is a key neurotransmitter and a precursor for crucial biomolecules[2][3], while L-arginine is fundamental to the production of nitric oxide (NO), urea, and creatine, impacting cardiovascular, immune, and metabolic functions.[4] However, the covalent linkage of these two amino acids into the dipeptide Gly-Arg creates a distinct molecular entity whose specific biological functions are now coming into focus. This guide moves beyond the constituent amino acids to explore the biochemistry, function, and analytical considerations of the Gly-Arg dipeptide itself.

Biochemistry and Metabolism of Gly-Arg

The endogenous pool of Gly-Arg is primarily thought to originate from the proteasomal or lysosomal degradation of cellular proteins. Once formed, it can be hydrolyzed by ubiquitous dipeptidases back into its constituent amino acids, glycine and L-arginine, which then enter their respective metabolic pathways. The balance between protein turnover and peptidase activity likely dictates the steady-state concentration of Gly-Arg in various tissues and biofluids.

The subsequent fate of its components is critical to its overall biological impact:

-

L-Arginine: Serves as the substrate for Nitric Oxide Synthase (NOS) to produce the potent vasodilator and signaling molecule NO. It is also a key intermediate in the urea cycle for nitrogen detoxification.[4][5]

-

Glycine: Acts as an inhibitory neurotransmitter in the central nervous system and is a co-agonist at NMDA receptors, modulating excitatory neurotransmission.[2][6]

Figure 1: Metabolic Lifecycle of Gly-Arg.

Analytical Methodologies for Gly-Arg Quantification

Accurate quantification of Gly-Arg in complex biological matrices like plasma or tissue homogenates is essential for understanding its function. Due to its polar nature and low molecular weight, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard analytical platform.[7][8]

The Rationale for a Self-Validating LC-MS/MS Workflow

The primary challenge in quantifying any endogenous metabolite is the absence of a "blank" or analyte-free matrix for creating a standard curve.[9] To overcome this, a self-validating system is employed using a stable isotope-labeled (SIL) internal standard (e.g., ¹³C, ¹⁵N-labeled Gly-Arg). This SIL-IS is chemically identical to the endogenous analyte but mass-shifted, allowing the mass spectrometer to distinguish between them.

Expert Insight: The use of a SIL-IS is non-negotiable for robust endogenous quantification. It co-elutes with the analyte and experiences identical conditions during sample extraction, chromatography, and ionization. This intrinsically corrects for matrix effects and variations in recovery, ensuring the accuracy and trustworthiness of the final concentration measurement.

Protocol: LC-MS/MS Quantification of Gly-Arg in Human Plasma

This protocol outlines a validated approach for measuring Gly-Arg concentrations.

1. Sample Preparation (Protein Precipitation & Extraction): i. Thaw 50 µL of human plasma on ice. ii. Add 10 µL of a known concentration of SIL-Gly-Arg internal standard solution. iii. Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid. iv. Vortex vigorously for 1 minute. v. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins. vi. Carefully transfer the supernatant to a new microcentrifuge tube. vii. Evaporate the supernatant to dryness under a gentle stream of nitrogen. viii. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chromatographic Separation:

- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining highly polar analytes like Gly-Arg.

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: A gradient from high organic (e.g., 95% B) to increasing aqueous (e.g., 50% B) to elute the analyte.

- Flow Rate: Typically 0.3-0.5 mL/min.

3. Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization Positive (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Hypothetical):

- Gly-Arg: Q1: 232.1 m/z → Q3: 70.1 m/z (Fragment corresponds to a characteristic part of arginine).

- SIL-Gly-Arg (e.g., with ¹³C₆,¹⁵N₄-Arginine): Q1: 242.1 m/z → Q3: 79.1 m/z.

4. Quantification:

- A calibration curve is prepared by spiking known concentrations of a certified Gly-Arg standard into a surrogate matrix (e.g., stripped serum or a buffered solution) along with the fixed concentration of SIL-IS.

- The ratio of the analyte peak area to the SIL-IS peak area is plotted against concentration to generate a linear regression.

- The concentration of Gly-Arg in the unknown plasma samples is calculated from their peak area ratios using this regression equation.

// Node Styles

node [fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Plasma Sample\n(+ SIL-IS)", shape=invhouse, fillcolor="#FBBC05"];

ms [label="Tandem Mass\nSpectrometer (MS/MS)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

hplc [label="HILIC HPLC", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

data [label="Data Acquisition\n(Peak Area Ratio)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

quant [label="Quantification\n(vs. Standard Curve)", shape=house, fillcolor="#FBBC05"];

// Workflow

start -> node[label="Protein\nPrecipitation", shape=box] -> node[label="Evaporation &\nReconstitution", shape=box] -> hplc;

hplc -> ms [label="Eluent"];

ms -> data;

data -> quant;

}

Figure 2: LC-MS/MS Analytical Workflow for Gly-Arg.

Physiological Roles of Gly-Arg

While direct studies on the Gly-Arg dipeptide are limited, its physiological impact can be inferred from the well-established functions of its constituent amino acids and related peptides.

-

Cardiovascular Homeostasis: L-arginine is the obligate substrate for endothelial NO synthesis, which is paramount for vasodilation and blood pressure regulation.[4] Glycine has been genetically associated with a lower risk of coronary heart disease, potentially through a blood pressure-lowering effect.[10][11] Studies in hypercholesterolemic rats have shown that combined supplementation of Arg+Gly beneficially influences lipid profiles and lowers cardiovascular disease markers like asymmetric dimethylarginine (ADMA).[12] This suggests a synergistic role where Gly-Arg could contribute to cardiovascular protection.

-

Neuromodulation: The brain utilizes both glycine and arginine for critical functions. Glycine is a primary inhibitory neurotransmitter in the spinal cord and also acts as a mandatory co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2][6][13] Arginine-derived NO also functions as a neurotransmitter.[14] The Gly-Arg dipeptide could, therefore, act as a stable carrier molecule that, upon breakdown in specific brain regions, delivers its components to modulate both inhibitory and excitatory circuits.

-

Immune Modulation: Arginine availability is a critical checkpoint for T-cell activation and proliferation.[15] Immune cells like macrophages utilize inducible NOS (iNOS) to produce large amounts of NO as a cytotoxic agent against pathogens.[14][16] The metabolism of arginine is thus a key factor in shaping immune responses.

Gly-Arg in Pathological Contexts: A Double-Edged Sword

The role of Gly-Arg in disease appears highly context-dependent, exhibiting both potential anti-cancer properties and a detrimental role in certain neurodegenerative diseases.

-

Oncology: The field of cancer metabolism has identified arginine as a key nutrient for tumor growth. Many cancers exhibit a deficiency in argininosuccinate synthase 1 (ASS1), the enzyme required for endogenous arginine synthesis, rendering them dependent on extracellular arginine.[17][18] This "arginine auxotrophy" makes arginine deprivation a promising anti-cancer strategy.[19] In this context, Gly-Arg could be a delivery vehicle for arginine to either fuel or, paradoxically, overload and kill cancer cells. One study demonstrated that Gly-Arg exhibits a direct cytotoxic effect on HeLa cervical cancer cells and inhibits biofilm formation, suggesting potential as a novel therapeutic agent.[20]

-

Neurodegeneration (Dipeptide Repeat Pathology): In contrast to its potential therapeutic benefits, Gly-Arg is implicated in the pathology of C9orf72-linked Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). The genetic mutation leads to the production of repeating dipeptides, including poly(Gly-Arg).[21] These arginine-rich dipeptide repeats are highly toxic. They can undergo liquid-liquid phase separation, promoting the formation of persistent and pathological stress granules, which sequester essential RNA-binding proteins and disrupt cellular homeostasis.[22][23] This highlights a gain-of-function toxicity where the polymeric form of Gly-Arg contributes directly to neurodegeneration.

Figure 3: Hypothetical Signaling Pathway for Gly-Arg.

Therapeutic and Diagnostic Potential

The dual nature of Gly-Arg presents unique opportunities for drug development and diagnostics.

-

As a Biomarker: Given its roles in cardiovascular health, cancer, and neurodegeneration, quantifying Gly-Arg levels in plasma or cerebrospinal fluid could serve as a valuable biomarker. For instance, elevated levels might correlate with protein catabolism in certain disease states, while altered ratios to its constituent amino acids could indicate dysregulated peptidase activity.

-

As a Therapeutic Target:

-

Oncology: Synthetic Gly-Arg analogs could be designed to be more potent cytotoxic agents or to selectively target cancer cells.

-

Neurodegeneration: Strategies to block the production, aggregation, or toxicity of poly(Gly-Arg) repeats are active areas of research for treating C9orf72-linked ALS/FTD.

-

Conclusion and Future Directions

Glycyl-L-Arginine stands at the intersection of protein metabolism, cellular signaling, and disease pathology. While much of its functional role is inferred from its well-studied components, emerging evidence points to a distinct biology of the dipeptide itself. Future research must focus on identifying specific Gly-Arg transporters and receptors to elucidate its direct mechanisms of action. A deeper understanding of its regulation and function will be paramount to fully harnessing its potential as a diagnostic marker and a novel therapeutic agent in a range of human diseases.

References

-

Effect of arginine:lysine and glycine:methionine intake ratios on dyslipidemia and selected biomarkers implicated in cardiovascular disease: A study with hypercholesterolemic rats. PubMed. [Link]

-

Gly-Arg | C8H17N5O3 | CID 6426706. PubChem - NIH. [Link]

-

Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials. PubMed. [Link]

-

Arg16Gly polymorphism of the beta2-adrenergic receptor is associated with differences in cardiovascular function at rest and during exercise in humans. PubMed. [Link]

-

Arginine Metabolism and Cancer. PMC - NIH. [Link]

-

Circulating glycine is genetically associated with lower risk of coronary heart disease. MRC Epidemiology Unit. [Link]

-

The Role of Amino Acid Glycine on Cardiovascular Health and Its Beneficial Effects: A Narrative Review. MDPI. [Link]

-

Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. Preprints.org. [Link]

-

Reduced arginine availability and nitric oxide synthesis in cancer is related to impaired endogenous arginine synthesis. Clinical Science | Portland Press. [Link]

-

C9orf72-linked arginine-rich dipeptide repeats aggravate pathological phase separation of G3BP1. bioRxiv.org. [Link]

-

Effects of treatment with SGLT-2 inhibitors on arginine-related cardiovascular and renal biomarkers. PMC. [Link]

-

Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy. Seminars in Nuclear Medicine. [Link]

-

A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide. PubMed. [Link]

-

C9orf72-linked arginine-rich dipeptide repeats aggravate pathological phase separation of G3BP1. PNAS. [Link]

-

Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies. MDPI. [Link]

-

An Arg-Gly-Asp peptide stimulates Ca2+ efflux from osteoclast precursors through a novel mechanism. R Discovery. [Link]

-

Amino Acids Supplementation in Cancer: What Do We Feed, the Patient or the Tumor?. MDPI. [Link]

-

Amino acids in brain health & disease: why and how to measure them easily?. Immusmol. [Link]

-

Cyclic arginine-glycine-aspartic acid peptide inhibits macrophage infiltration of the kidney and carotid artery lesions in apo-E-deficient mice. American Journal of Physiology. [Link]

-

Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Open Access Research Journal of Biology and Pharmacy. [Link]

-

Arginine metabolism: a potential target in pancreatic cancer therapy. MedNexus. [Link]

-

Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. ResearchGate. [Link]

-

Therapeutic Potential and Prospects of L-arginine in Various Diseases and its Clinical Intervention. Journal of Pharmaceutical Research International. [Link]

-

Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]

-

Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. PMC. [Link]

-

In Vivo Brain Glycine and Glutamate Concentrations in Patients with First-Episode Psychosis Measured by Echo-Time-Averaged Proton MR Spectroscopy at 4 Tesla. PMC - NIH. [Link]

-

Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. PMC. [Link]

-

Validation studies of glycated albumin as a marker for glycemic control. YouTube. [Link]

-

Capitalizing glycomic changes for improved biomarker-based cancer diagnostics. Exploratory Target Antitumor Therapy. [Link]

-

Neurotransmitter. Wikipedia. [Link]

-

Arg-Gly-Asp (RGD) Peptides and Peptidomimetics as Therapeutics: Relevance for Renal Diseases. Karger Publishers. [Link]

-

GlycA, a Novel Inflammatory Marker, and its Association with Peripheral Arterial Disease and Carotid Plaque: The Multi-Ethnic Study of Atherosclerosis. PMC - NIH. [Link]

-

THE METHODS OF L-ARGININE ANALYSIS. ResearchGate. [Link]

-

Review: Arginine Metabolism Revisited. bevital.no. [Link]

-

Physiological implications of arginine metabolism in plants. Frontiers. [Link]

-

Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment. MDPI. [Link]

-

Dissecting the Arginine and Lysine Biosynthetic Pathways and Their Relationship in Haloarchaeon Natrinema gari J7-2 via Endogenous CRISPR-Cas System-Based Genome Editing. PubMed. [Link]

-

Arginine - Essential amino acid driving nitric oxide production and cardiovascular health. biocrates life sciences gmbh. [Link]

-

Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses. PMC. [Link]

-

Arginine metabolism in uricotelic species. Redalyc. [Link]

-

Therapeutic Potential and Prospects of L-Arginine in Various Diseases and its Clinical Intervention. ResearchGate. [Link]